molecular formula C21H13ClN2O3 B3037564 [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate CAS No. 478261-27-7

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate

Cat. No. B3037564
CAS RN: 478261-27-7
M. Wt: 376.8 g/mol
InChI Key: WSZVJSNITHQBLY-NMWGTECJSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature. This method yields the desired product in good yield. Notably, this reaction proceeds cleanly and has a straightforward procedure .


Molecular Structure Analysis

The molecular structure of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate consists of the indole ring, the phenyl group, and the chlorobenzoate moiety. Spectroscopic, spectrometric, and thermal analyses confirm its structure and provide insights into its properties .


Chemical Reactions Analysis

  • Basic hydrolysis of substituted ethyl benzoates shows rate effects based on different substituents .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Research on phenolic compounds like Chlorogenic Acid (CGA) highlights their diverse biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, which could be relevant to similar compounds like “[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate”. CGA's role in modulating lipid metabolism and glucose regulation suggests potential therapeutic applications in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).

Biosensors and Analytical Applications

The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for detecting amino acids showcases the application of complex chemical structures in analytical chemistry. This could indicate potential uses of “[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate” in creating sensitive materials for electrochemical sensors, aiding in the detection of specific biomolecules or chemical compounds (Dinu & Apetrei, 2022).

Antimicrobial and Antitumor Applications

Studies on cinnamic acid derivatives and their anticancer properties, along with their role in various biological activities such as anti-cancer, anti-inflammation, and anti-viral activities, suggest that structurally complex compounds, including “[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate”, may have significant potential in developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Agricultural Applications

Research on the toxicity of herbicides like 2,4-D and the role of amino acid complexes in agriculture highlights the environmental significance of chemical compounds in controlling pests and improving plant nutrition. This implies potential environmental and agricultural applications for “[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate”, especially in developing safer and more efficient fertilizers or pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-15-8-6-7-14(13-15)21(26)27-23-19-17-11-4-5-12-18(17)24(20(19)25)16-9-2-1-3-10-16/h1-13H/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVJSNITHQBLY-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC(=CC=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate
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[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate

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